Allyloxy-tert-butyldimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVPYLVNAKSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341726 | |
| Record name | Allyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105875-75-0 | |
| Record name | Allyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyloxy-tert-butyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Allyl Ethers in Contemporary Chemical Transformations
Allyl ethers are a cornerstone of modern synthetic organic chemistry, prized for their unique reactivity and the diverse array of transformations they can undergo. The allyl group, a three-carbon unit with a double bond, can be readily introduced to protect hydroxyl functionalities under mild conditions. researchgate.net This protection is stable under a variety of reaction conditions, including those that are basic or nucleophilic.
The true synthetic power of allyl ethers, however, lies in the reactivity of the allylic double bond. cymitquimica.com This functionality allows for a host of subsequent chemical manipulations. For instance, the double bond can participate in powerful carbon-carbon bond-forming reactions such as the Claisen rearrangement, a thermally induced pericyclic reaction that selectively forges new bonds with high stereocontrol. youtube.com Furthermore, the allyl group can be cleaved under specific and often mild conditions, frequently employing transition metal catalysts like palladium or rhodium, which are compatible with many other sensitive functional groups within a complex molecule. organic-chemistry.orgorgsyn.org This strategic "deprotection" regenerates the original hydroxyl group, a critical step in the final stages of a synthetic sequence. The ability to selectively remove the allyl group without disturbing other protecting groups, known as orthogonal deprotection, is a key strategy in multi-step synthesis. organic-chemistry.org
The Strategic Role of Silyl Protecting Groups in Complex Molecule Synthesis
In the intricate art of synthesizing complex molecules, such as natural products and pharmaceuticals, the temporary masking of reactive functional groups is a fundamental strategy. organic-chemistry.org Protecting groups are chemical moieties that are reversibly attached to a functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org Among the most widely employed protecting groups for alcohols are silyl (B83357) ethers, with the tert-butyldimethylsilyl (TBDMS) group being a particularly prominent example.
The TBDMS group, and silyl ethers in general, were popularized in the 1970s and have since become indispensable tools for synthetic chemists. organic-chemistry.org Their widespread use stems from several key advantages:
Ease of Formation: They are readily formed by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base. organic-chemistry.org
Robust Stability: The TBDMS ether is known for its considerable stability across a broad spectrum of reaction conditions, including exposure to many oxidizing and reducing agents, as well as basic and organometallic reagents. organic-chemistry.org The steric bulk of the tert-butyl group provides significant hydrolytic stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS).
Selective Cleavage: Despite their stability, TBDMS ethers can be reliably and selectively cleaved under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The exceptional strength of the silicon-fluorine bond is the driving force for this deprotection reaction.
This reliable and controllable application and removal allow chemists to orchestrate complex reaction sequences with high precision, selectively revealing reactive sites as needed.
An Overview of Allyloxy Tert Butyldimethylsilane S Relevance in Academic Research
Direct Silylation Approaches
The most common method for synthesizing this compound is through the direct silylation of allyl alcohol. This approach involves the reaction of allyl alcohol with a silylating agent, typically a silyl halide, to form the desired silyl ether.
Silylation of Allyl Alcohol with Tert-Butyldimethylsilyl Chloride (TBDMSCl)
The reaction of allyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is a foundational method for the synthesis of this compound. organic-chemistry.org TBDMSCl is a widely used reagent for the protection of alcohols due to the stability of the resulting tert-butyldimethylsilyl (TBS) ether under various conditions. organic-chemistry.org The reaction proceeds via nucleophilic attack of the oxygen atom of the allyl alcohol on the silicon atom of TBDMSCl, with the concurrent displacement of the chloride leaving group.
The general reaction is as follows:
H2C=CHCH2OH + (CH3)3CSi(CH3)2Cl → H2C=CHCH2OSi(CH3)2C(CH3)3 + HCl
This reaction typically requires a base to neutralize the hydrochloric acid byproduct, which can otherwise lead to undesired side reactions or decomposition of the product. acs.org
Optimization of Reaction Conditions for Silylation
The efficiency of the silylation of allyl alcohol is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and temperature control.
Solvent Effects: The choice of solvent can significantly influence the rate and yield of the silylation reaction. acs.org Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to accelerate the reaction. organic-chemistry.orgacs.org For instance, the silylation of 3-phenyl-1-propanol (B195566) with TBDMSCl was found to be significantly faster in DMSO compared to DMF. In some cases, a biphasic system, such as DMSO-hexane, can be employed to facilitate product isolation and purification. rsc.org The use of Lewis basic solvents can enhance the reaction rate. acs.org
Temperature Control: Temperature is a critical factor in controlling the selectivity and preventing side reactions. While elevated temperatures can increase the reaction rate, they may also promote undesirable pathways. For the silylation of allyl alcohol, maintaining a controlled temperature is crucial to prevent potential polymerization or rearrangement of the allylic double bond. researchgate.net Reactions are often carried out at room temperature or below to ensure high yields and purity of the desired product. rsc.orgresearchgate.net
Catalytic and Non-Catalytic Silylation Procedures
To improve the efficiency and mildness of the silylation process, various catalytic and non-catalytic systems have been developed.
Imidazole-Mediated Silylation: Imidazole (B134444) is a commonly used catalyst or promoter in the silylation of alcohols with TBDMSCl. organic-chemistry.orgresearchgate.netbris.ac.uk It is believed to react with TBDMSCl to form a more reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org This intermediate then readily reacts with the alcohol to form the silyl ether. The use of imidazole allows the reaction to proceed under mild conditions and in high yields. organic-chemistry.org The combination of TBDMSCl and imidazole in DMF is a classic and effective method for the silylation of a wide range of alcohols. organic-chemistry.org The mechanism is thought to involve the activation of the silyl chloride by the imidazole-based nucleophile. researchgate.net
DMSO-Hexane Systems: A notable non-catalytic method involves the use of a DMSO-hexane solvent system. rsc.org In this system, the reaction between an alcohol and TBDMSCl proceeds smoothly at room temperature without the need for an external catalyst. rsc.org This method has been successfully applied to the chemoselective silylation of various alcohols, including those with sensitive functional groups like allylic alcohols. The high yields and mild conditions make this an attractive and simplified procedure. rsc.org
| Method | Silylating Agent | Catalyst/Promoter | Solvent | Key Features |
|---|---|---|---|---|
| Imidazole-Mediated | TBDMSCl | Imidazole | DMF | Forms a highly reactive silylating intermediate, proceeds under mild conditions. organic-chemistry.org |
| DMSO-Hexane System | TBDMSCl | None | DMSO-Hexane | Catalyst-free, proceeds at room temperature with high yields. rsc.org |
| Iodine-Accelerated | TBDMSCl | N-methylimidazole and Iodine | Various (e.g., THF, MeCN) | Significantly accelerates silylation of primary, secondary, and tertiary alcohols. researchgate.net |
Convergent Synthetic Pathways to Allyl Silyl Ethers
Beyond the direct silylation of allyl alcohol, convergent synthetic strategies offer alternative routes to this compound and other allyl silyl ethers. These methods involve the construction of the allyl silyl ether from smaller, pre-functionalized fragments.
One such approach involves the palladium-catalyzed silylation of terminal olefins, which can be considered a silyl-Heck reaction. nih.gov This method allows for the conversion of terminal alkenes into allyl silanes. nih.gov While this specific example leads to C-Si bond formation, related palladium-catalyzed reactions can be envisioned for the synthesis of allyl silyl ethers (O-Si bond formation).
Another convergent strategy involves the reaction of organometallic reagents with silyl-functionalized electrophiles. For example, silyl-substituted allylzirconium reagents can be generated through the insertion of silylated carbenoids into vinylzirconocene chlorides. acs.org These nucleophilic allylmetal species could then, in principle, react with an oxygen source to form the desired ether linkage.
Furthermore, the reaction of β-substituted vinylsilanes with aldehydes in the presence of a platinum catalyst can yield allyl silyl ethers. organic-chemistry.org This method provides a pathway to construct the allyl silyl ether framework by combining two different carbonyl and vinylsilane components.
Olefin Isomerization Reactions of this compound
The isomerization of the olefinic bond in this compound represents a significant transformation, enabling the synthesis of valuable silyl enol ethers. This process involves the migration of the double bond from the terminal (α,β) to the internal (β,γ) position, yielding (Z)- or (E)-propenyl ethers. The stereochemical outcome of this reaction is highly dependent on the catalytic system employed.
Z-Selective Alkene Isomerization Pathways
The Z-selective isomerization of this compound is a thermodynamically controlled process that yields the more stable Z-isomer of the corresponding propenyl ether. This stereoselectivity is achieved through various catalytic systems that operate via distinct mechanistic pathways. The preference for the Z-isomer is a notable feature of these reactions, as it allows for the stereocontrolled synthesis of silyl enol ethers, which are versatile intermediates in organic synthesis.
Catalytic Systems for Isomerization
Several catalytic systems have been developed to effect the isomerization of this compound, with a particular focus on achieving high Z-selectivity. These systems range from strong bases to sophisticated transition metal complexes, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.
Sodium diisopropylamide (NaDA) has been shown to be a highly effective reagent for the Z-selective isomerization of allyl ethers, including this compound. bohrium.comsci-hub.box This method provides the desired (Z)-propenyl ether with excellent stereoselectivity.
The reaction is typically carried out in tetrahydrofuran (B95107) (THF) and proceeds via a metalation-protonation mechanism. NaDA, being a strong base, deprotonates the allylic position of the ether, forming a transient sodium allylide intermediate. This intermediate then undergoes a subsequent intramolecular proton transfer, leading to the formation of the thermodynamically favored (Z)-enol ether. bohrium.com The high Z-selectivity is a notable feature of this transformation, with ratios often exceeding 50:1. bohrium.com
The rate of isomerization is influenced by the steric bulk of the silyl group, with larger groups leading to slower reaction rates. For instance, the isomerization of this compound is slower than that of allyloxy-trimethylsilane. sci-hub.box
Table 1: NaDA-Mediated Z-Selective Isomerization of Allyl Ethers
| Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|---|
| This compound | NaDA | THF | RT | - | >95 | >50:1 bohrium.com |
Data for this compound is based on reported high selectivity for allyl ethers in general. Specific yield and time were not detailed in the provided search results.
High-spin cobalt(II) complexes supported by bulky β-diketiminate ligands have emerged as effective catalysts for the Z-selective isomerization of terminal alkenes, including silyl ethers. researchgate.netnih.gov These catalysts operate via an "alkyl" mechanism, where the cobalt complex adds to the alkene to form a cobalt-alkyl intermediate. Subsequent β-hydride elimination then furnishes the isomerized alkene. nih.gov
The steric environment of the catalyst plays a crucial role in determining the stereoselectivity of the isomerization. The bulky ligands create a sterically demanding pocket around the cobalt center, which favors the formation of the less sterically hindered Z-isomer during the β-hydride elimination step. nih.gov This methodology has been successfully applied to the isomerization of homoallyl silyl ethers, demonstrating its utility in synthesizing Z-enol ethers. researchgate.net
| Substrate | Catalyst | Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Homoallyl silyl ether | LtBuCo-n-hexyl | 5 | C6D6 | 80 | 24 | 85 | 11:1 |
LtBu = a bulky β-diketiminate ligand. Data is for a representative homoallyl silyl ether as specific data for this compound was not available in the search results. nih.gov
Ruthenium complexes are well-known for their catalytic activity in a variety of olefin metathesis and isomerization reactions. nih.govnih.govrsc.orgacs.orgrsc.orgnih.govnih.gov While specific data for the Z-selective isomerization of this compound using ruthenium catalysts is not explicitly detailed in the provided search results, the general principles of ruthenium-catalyzed isomerization suggest its potential applicability.
Ruthenium-catalyzed olefin isomerization can proceed through either a metal-hydride addition-elimination mechanism or a π-allyl mechanism. In the context of Z-selective isomerization, catalysts are often designed to favor specific transition states that lead to the desired stereoisomer. For instance, certain ruthenium catalysts have been developed for Z-selective cross-metathesis, which involves the formation of a new double bond with high Z-stereochemistry. rsc.org The principles governing this selectivity could potentially be applied to the isomerization of this compound.
Further research would be required to identify or develop a ruthenium catalyst that provides high Z-selectivity for this specific substrate and to gather quantitative data on its performance.
Cationic iridium(I) complexes have been shown to be excellent catalysts for the stereoselective isomerization of allyl silyl ethers to either (E)- or (Z)-silyl enol ethers, depending on the substitution pattern of the starting material. For secondary allyl ethers, these catalysts can provide high Z-selectivity. While this compound is a primary allyl ether, and the general trend for such substrates with certain iridium catalysts is the formation of the (E)-isomer, the catalytic system's versatility suggests that tuning the ligands and reaction conditions could potentially favor the Z-isomer.
The mechanism of iridium-catalyzed isomerization is believed to proceed through the formation of an iridium-hydride species, which then participates in an addition-elimination sequence with the olefin. The stereochemical outcome is dictated by the geometry of the transition states involved in this process.
Although the direct Z-selective isomerization of this compound using an iridium catalyst is not explicitly documented in the provided search results, the proven ability of iridium complexes to catalyze the isomerization of similar substrates highlights the potential of this approach.
Regioselective and Stereoselective Outcomes in Alkene Isomerization
The isomerization of the alkene functionality within this compound and related allylic silyl ethers can be achieved with high levels of regioselectivity and stereoselectivity, often dictated by the choice of catalyst and reaction conditions. Ruthenium catalysts, for instance, have been shown to be effective in the cycloisomerization of 1,6- and 1,7-enynes that bear a terminal allylic tert-butyldimethylsilyl ether group. nih.gov This process leads to the formation of five- or six-membered rings containing a geometrically defined enol silane. nih.gov The reaction proceeds efficiently at room temperature in acetone (B3395972) under neutral conditions and is compatible with both (E) and (Z)-1,2-disubstituted alkenes. nih.gov
The selectivity of these isomerization reactions is influenced by several factors, including the substitution pattern of the alkyne, the geometry of the double bond, and the specific nature of the ruthenium catalyst employed. nih.gov This allows for a degree of control over the stereochemical outcome, enabling the synthesis of highly substituted carbocycles and heterocycles with excellent diastereocontrol. nih.gov While general methods for alkene transposition from terminal to internal positions are known to be challenging in terms of controlling stereoselectivity and regioselectivity, the use of specific catalytic systems can provide access to either E- or Z-alkenes from a single starting material. researchgate.net Some modern dual-catalyst systems even allow for contra-thermodynamic isomerization, converting conjugated internal alkenes to terminal alkenes. chemrxiv.org
Sigmatropic Rearrangements
This compound is a versatile substrate for various sigmatropic rearrangements, which are powerful intramolecular reactions that involve the concerted reorganization of sigma and pi bonds. wikipedia.org These rearrangements offer a high degree of stereochemical control and are valuable tools in organic synthesis for the construction of complex molecular architectures. numberanalytics.comnih.gov
Thermalacs.orgacs.org-Sigmatropic Rearrangements
The acs.orgacs.org-sigmatropic rearrangement is a well-studied class of pericyclic reactions. wikipedia.org A prominent example is the Claisen rearrangement, which involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org While this compound itself is not an allyl vinyl ether, it can be a precursor to substrates for related transformations like the Ireland-Claisen rearrangement. wikipedia.orglibretexts.org This variant involves the reaction of an allylic carboxylate with a strong base to form a silyl ketene (B1206846) acetal (B89532), which then undergoes a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org
The Claisen rearrangement is known to proceed through a highly ordered, chair-like transition state, which accounts for the high stereospecificity of the reaction. organic-chemistry.orgnumberanalytics.com The Woodward-Hoffmann rules predict that acs.orgacs.org sigmatropic shifts are thermally allowed and proceed suprafacially. wikipedia.org The formation of a stable carbonyl group in the product makes the Claisen rearrangement generally irreversible. wikipedia.org
acs.orggelest.com-Sigmatropic Rearrangements
This compound is a substrate for the acs.orggelest.com-Wittig rearrangement, a type of acs.orggelest.com-sigmatropic rearrangement that transforms an allylic ether into a homoallylic alcohol. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is initiated by deprotonation at the carbon adjacent to the ether oxygen, forming a carbanion which then undergoes the concerted rearrangement. wikipedia.org The acs.orggelest.com-Wittig rearrangement is characterized by its high regioselectivity and stereocontrol, proceeding through a five-membered cyclic transition state. organic-chemistry.org
A key consideration in acs.orggelest.com-Wittig rearrangements is the competition with the gelest.comorganic-chemistry.org-Wittig rearrangement, which is a non-concerted, radical-based process that can occur at higher temperatures. wikipedia.orgorganic-chemistry.org To favor the desired acs.orggelest.com-rearrangement product, these reactions are typically conducted at low temperatures. organic-chemistry.org The rate of the acs.orggelest.com-Wittig rearrangement is influenced by the stability of the carbanion intermediate. organic-chemistry.org
Substrate Scope and Stereochemical Control in Rearrangement Processes
The substrate scope of sigmatropic rearrangements involving silyl enol ethers and related compounds is broad, allowing for the synthesis of a wide variety of structures. researchgate.netresearchgate.net The stereochemical outcome of these rearrangements is highly dependent on the geometry of the starting material and the reaction conditions. numberanalytics.comnumberanalytics.com
In the context of the Ireland-Claisen rearrangement, the geometry of the intermediate silyl ketene acetal dictates the stereochemistry of the product. E- and Z-configured silyl ketene acetals lead to anti and syn rearranged products, respectively. wikipedia.org The choice of base and reaction conditions for the formation of the silyl enol ether can control the kinetic or thermodynamic product, thus influencing the final stereochemistry. wikipedia.org
For acs.orggelest.com-sigmatropic rearrangements, high stereoselectivity is often observed. wikipedia.org The transition state geometry plays a crucial role, with a preference for the formation of the E-alkene in the product. wikipedia.org The relative stereochemistry of newly formed C-C bonds can often be predicted based on the envelope-like transition state, where substituents adopt preferred endo or exo orientations to minimize steric interactions. wikipedia.org The use of chiral auxiliaries or catalysts can also be employed to achieve high levels of enantioselectivity in these rearrangements. numberanalytics.com
Deprotection Strategies for the Tert-Butyldimethylsilyl Moiety
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal. organic-chemistry.orgacs.org
Nucleophilic Deallylation Reactions (e.g., tert-Butyllithium-Mediated Cleavage)
A facile method for the cleavage of the allyl group from this compound involves a nucleophilic deallylation reaction. Specifically, tert-butyllithium (B1211817) (t-BuLi) has been shown to effectively cleave allylic ethers to yield the corresponding alcohols or phenols in excellent yields at low temperatures. organic-chemistry.org This reaction proceeds via a likely SN2' mechanism, where the organolithium compound attacks the terminal carbon of the allyl group. organic-chemistry.org
This deallylation method is particularly advantageous as it is compatible with the tert-butyldimethylsilyl protecting group. organic-chemistry.org The reaction is typically carried out in a non-polar solvent like n-pentane to favor the desired deallylation pathway and avoid competing Wittig rearrangements that can occur in ethereal solvents like THF and Et₂O. organic-chemistry.org The reaction is generally initiated at low temperatures, such as -78 °C, to manage its exothermic nature. organic-chemistry.org
Below is a table summarizing the deallylation of various allyl ethers using tert-butyllithium, demonstrating the broad applicability of this method.
| Allyl Ether Substrate | Product | Yield (%) |
|---|---|---|
| Allyl n-octyl ether | n-Octanol | 98 |
| Allyl sec-octyl ether | sec-Octanol | 99 |
| Allyl tert-butyl ether | tert-Butanol | 99 |
| Allyl phenyl ether | Phenol | 99 |
Selective Cleavage in the Presence of Other Protecting Groups (e.g., Benzyloxy, Acetals, TBDPS ethers)
The selective deprotection of the tert-butyldimethylsilyl (TBDMS) group in this compound is a crucial transformation in multi-step organic synthesis. The ability to remove the TBDMS ether while leaving other protecting groups intact allows for orthogonal protection strategies, which are essential for the synthesis of complex molecules.
Several methods have been developed to achieve the selective cleavage of TBDMS ethers in the presence of other common protecting groups such as benzyloxy (Bn), acetals, and tert-butyldiphenylsilyl (TBDPS) ethers. For instance, TBDMS ethers can be cleaved selectively in the presence of isopropylidine, Bn, Ac, Bz, THP, and TBDPS groups using tetrabutylammonium tribromide in methanol (B129727). organic-chemistry.org This method is noted for being high-yielding, fast, and clean. organic-chemistry.org
Another approach involves the use of copper(II) bromide as a catalyst. This method is effective for the selective deprotection of TBDMS ethers of alcohols and phenols at room temperature and is compatible with various functional groups, including ketals, allyl, and benzyl (B1604629) ethers. researchgate.net Notably, this method allows for the selective deprotection of a TBDMS ether in the presence of a TBDPS ether. Similarly, catalytic amounts of copper(II) chloride dihydrate in an acetone/water mixture can cleave TBDMS ethers. researchgate.net
Furthermore, phosphomolybdic acid supported on silica (B1680970) gel serves as an efficient and environmentally friendly catalyst for the chemoselective deprotection of TBDMS ethers under mild conditions. organic-chemistry.orgresearchgate.net This system tolerates a wide array of other protecting groups, including OTBDPS, OTHP, Oallyl, and OBn. organic-chemistry.orgresearchgate.net Zirconium(IV) chloride (20 mol%) has also been reported for the selective deprotection of TBDMS ethers in high yields, with acid and base-sensitive groups, as well as allylic and benzylic groups, remaining unaffected. researchgate.net
The relative stability of silyl ethers also plays a role in selective deprotection. For example, the selective removal of a primary TBDMS ether in the presence of a secondary TBDMS ether can be achieved. gelest.com Additionally, aliphatic TBDMS ethers can be selectively deprotected in the presence of aromatic TBDMS ethers. organic-chemistry.org The differentiation between TBDMS and the more sterically hindered TBDPS group is a common and valuable selective transformation. organic-chemistry.orgresearchgate.net
Catalytic Deprotection Methods (e.g., Copper(II) Bromide, N-Iodosuccinimide, Oxone)
Catalytic methods for the deprotection of TBDMS ethers are highly desirable as they often employ milder conditions and reduce reagent waste. Several catalytic systems have been developed for the cleavage of the silyl ether in this compound.
Copper(II) Bromide: As mentioned previously, copper(II) bromide is an effective catalyst for the selective deprotection of TBDMS ethers. researchgate.net It can be used in catalytic amounts at ambient temperature, and it demonstrates high chemoselectivity, leaving other protecting groups like TBDPS, THP, allyl, and benzyl ethers intact. researchgate.net The reaction is generally carried out in acetonitrile.
N-Iodosuccinimide (NIS): A catalytic amount of N-Iodosuccinimide (5 mol%) in methanol provides a mild and highly chemoselective method for the removal of TBDMS groups from alcoholic ethers. organic-chemistry.orgipm.ac.irresearchgate.net The reaction proceeds at room temperature, affording the corresponding alcohols in good to excellent yields. organic-chemistry.org A key advantage of this method is its ability to selectively deprotect alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.orgresearchgate.net
Oxone: A 50% aqueous methanolic solution of Oxone can selectively cleave primary tert-butyldimethylsilyl ethers at room temperature. organic-chemistry.org This method is particularly useful for deprotecting primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers, as well as phenolic TBDMS ethers, which react more slowly. organic-chemistry.orgorganic-chemistry.org The mildness of this reagent allows it to be used in the presence of acid-labile protecting groups like THP and N-Boc. organic-chemistry.org
Table 1: Comparison of Catalytic Deprotection Methods
| Catalyst | Reagent & Conditions | Selectivity | Advantages |
|---|---|---|---|
| Copper(II) Bromide | 10-30 mol% CuBr₂, acetonitrile, room temperature | High chemoselectivity for TBDMS over TBDPS, allyl, benzyl ethers. | Inexpensive, simple procedure. |
| N-Iodosuccinimide | 5 mol% NIS, methanol, room temperature | Selective for alcoholic TBDMS over phenolic TBDMS ethers. organic-chemistry.orgresearchgate.net | Mild conditions, high selectivity. organic-chemistry.org |
| Oxone | Oxone, 50% aqueous methanol, room temperature | Selective for primary TBDMS over secondary, tertiary, and phenolic TBDMS ethers. organic-chemistry.org | Mild, inexpensive, tolerates acid-labile groups. organic-chemistry.org |
Acid- and Base-Catalyzed Deprotection Mechanisms
The cleavage of the silicon-oxygen bond in this compound can be catalyzed by both acids and bases. The specific conditions and the nature of the substrate influence the reaction mechanism.
Acid-Catalyzed Deprotection: Under acidic conditions, the deprotection is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent such as methanol or water, then attacks the silicon atom. This process can be facilitated by Lewis acids or protic acids. For example, a catalytic amount of acetyl chloride in dry methanol can deprotect TBDMS ethers. organic-chemistry.orgorganic-chemistry.org The reaction is mild and tolerates various other protecting groups. organic-chemistry.orgorganic-chemistry.org The general mechanism involves the formation of a pentacoordinate silicon intermediate, followed by the departure of the alcohol and the formation of a silyl species that is subsequently neutralized. The rate of acid-catalyzed cleavage is influenced by steric hindrance around the silicon atom.
Base-Catalyzed Deprotection: Base-catalyzed deprotection typically involves a nucleophilic attack on the silicon atom by a base, such as a fluoride ion or hydroxide (B78521). The most common reagent for this purpose is tetrabutylammonium fluoride (TBAF). researchgate.net The high affinity of fluorine for silicon drives the reaction. The mechanism involves the formation of a pentacoordinate silicate (B1173343) intermediate, which then breaks down to release the alkoxide and the fluorosilane. While effective, the strong basicity of the fluoride anion can be incompatible with base-sensitive functional groups. Phenol silyl ethers are generally more susceptible to cleavage under basic conditions compared to acidic conditions. nih.gov For instance, the deprotection of the TBDMS ether of p-cresol (B1678582) is significantly faster with sodium hydroxide in ethanol (B145695) than with hydrochloric acid in ethanol. nih.gov
Hydroformylation Reactions
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful transformation in organic synthesis. When applied to this compound, it provides a route to chiral aldehydes.
Asymmetric Hydroformylation of this compound
The asymmetric hydroformylation of this compound using rhodium complexes with chiral ligands can produce optically active aldehydes. nih.govnih.gov These aldehydes are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. wisc.edu Specifically, the use of chiral diazaphospholane ligands with a rhodium catalyst has been shown to be effective for the asymmetric hydroformylation of allyl silyl ethers, leading to the formation of the chiral Roche aldehyde with high enantioselectivity (up to 97% ee). nih.govnih.gov The reaction can be carried out under relatively mild conditions, often in glass pressure bottles with short reaction times and low catalyst loading. nih.gov
Ligand Libraries and Immobilization in Asymmetric Hydroformylation
To optimize asymmetric hydroformylation reactions, libraries of easily synthesized ligands, such as bisdiazaphospholanes, have been developed. wisc.edu These libraries allow for rapid screening to find the most effective ligand for a particular substrate, including this compound. wisc.edu
Table 2: Research Findings in Asymmetric Hydroformylation of Allyl Silyl Ethers
| Catalyst System | Key Findings | Reference |
|---|---|---|
| Rhodium-Diazaphospholane | High enantioselectivity (up to 97% ee) for the formation of chiral Roche aldehyde. | nih.govnih.gov |
| Immobilized Bisdiazaphospholane | Immobilized catalysts on Tentagel resins show comparable selectivity to homogeneous catalysts and can be recycled. | wisc.eduacs.org |
Elimination Reactions
Elimination reactions of substrates containing a leaving group and an adjacent proton lead to the formation of a double bond. In the context of this compound, while the primary focus is often on transformations of the allyl group or deprotection of the silyl ether, the potential for elimination reactions exists under certain conditions.
If the allyloxy group were to be modified to contain a good leaving group on the carbon adjacent to the oxygen (the β-position relative to a potential site of proton abstraction), an elimination reaction could be induced. The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1). msu.edulibretexts.orgyoutube.com
The E2 mechanism is a one-step process where a base removes a proton, and the leaving group departs simultaneously to form the double bond. msu.eduyoutube.com This mechanism is favored by strong, sterically hindered bases and is common for secondary and tertiary halides. youtube.com
The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.org A base then removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. libretexts.org This mechanism often competes with the SN1 reaction and is favored in the presence of poor nucleophiles/weak bases and in ionizing solvents. libretexts.org
For a molecule like this compound itself, direct elimination is not a typical reaction pathway under standard conditions, as the allyloxy group is not an inherent leaving group. However, if the alcohol were to be derivatized into a better leaving group (e.g., a tosylate or a halide), then elimination reactions would become relevant.
1,4-Elimination Pathways
This compound and related allylic silyl ethers can undergo 1,4-elimination reactions to produce conjugated dienes. This transformation is a valuable method for the stereoselective synthesis of dienes, which are important building blocks in organic synthesis, notably in Diels-Alder reactions. wikipedia.org The general principle of a 1,4-elimination in an allylic system involves the removal of a proton from the carbon at position 4 relative to a leaving group, leading to the formation of a conjugated diene. quimicaorganica.org
In the context of allylic silyl ethers, the silyloxy group can function as an unconventional leaving group. Research has demonstrated that allylic boronic esters, prepared from vinyllithium (B1195746) reagents bearing an allylic silyl ether, can undergo a 1,4-elimination. eventsair.com In this process, activation of the boronic ester with an alkoxide or organolithium nucleophile initiates the elimination, where the silanolate is expelled. eventsair.com This concerted process simultaneously forms both double bonds of the resulting diene with high selectivity. eventsair.com The stereochemistry of the starting vinyllithium nucleophile dictates the geometry of the final diene product. eventsair.com
While strong and hindered bases are typically employed to promote E2 reactions in allylic systems by deprotonating the carbon at position 4, the specific conditions for the 1,4-elimination of this compound itself are influenced by several factors that determine its reactivity pathway. quimicaorganica.org
The table below illustrates the general concept of 1,4-elimination in allylic systems to yield dienes.
| Reactant Type | Reagent/Condition | Product Type | Ref |
| Allylic system with leaving group | Strong, hindered base | Conjugated diene | quimicaorganica.org |
| Allylic boronic ester with silyl ether | Alkoxide or organolithium | Conjugated diene | eventsair.com |
Factors Influencing Elimination vs. Isomerization
The reactivity of this compound is characterized by a competition between elimination and isomerization pathways. The outcome of a reaction is highly dependent on the reagents and conditions employed, such as the choice of catalyst, base, and solvent.
Isomerization: The isomerization of allylic silyl ethers to their corresponding enol silyl ethers is a well-established transformation, often catalyzed by transition metals, particularly ruthenium complexes. researchgate.net The mechanism of this double-bond migration is understood to proceed via a hydride mechanism, which involves the addition and subsequent elimination of a ruthenium hydride species. researchgate.net The conversion of allyl to 1-propenyl ethers can be quantitative under these conditions. researchgate.net Ruthenium catalysts like [RuClH(CO)(PPh3)3] have been shown to be effective for this purpose. researchgate.net However, it has been noted that under certain base-catalyzed isomerization conditions that are effective for allylic alcohols and some allylic ethers, allylic silyl ethers may fail to isomerize. acs.org
Elimination: In contrast, elimination reactions are favored by the use of strong bases. libretexts.org The choice of solvent also plays a critical role; polar protic solvents can cage nucleophiles/bases through hydrogen bonding, potentially altering the selectivity between substitution and elimination, while polar aprotic solvents can accelerate bimolecular reactions. chemistrysteps.commasterorganicchemistry.com For allylic systems in general, strong, sterically hindered bases tend to favor E2 elimination. quimicaorganica.org The competition between substitution (SN2) and elimination (E2) is influenced by the basicity and steric bulk of the nucleophile/base. libretexts.orgmasterorganicchemistry.com Strong bases generally favor elimination over substitution. quora.com
The following factors are key in determining whether this compound will undergo elimination or isomerization:
Catalyst/Reagent: The presence of a ruthenium catalyst strongly favors isomerization. researchgate.net Conversely, the use of strong, non-nucleophilic bases is more likely to induce elimination.
Base Strength and Steric Hindrance: Strong and bulky bases favor elimination pathways. quimicaorganica.org Weaker bases, especially in the context of transition metal catalysis, can be compatible with isomerization.
Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents are generally required to dissolve the polar reactants in both elimination and substitution/isomerization reactions. quora.com The specific type of polar solvent (protic vs. aprotic) can shift the balance between competing pathways. chemistrysteps.comnih.gov
The table below summarizes the conditions that favor either isomerization or elimination for allylic ethers.
| Desired Reaction | Favored Conditions | Catalyst/Reagent Example | Ref |
| Isomerization | Transition metal catalysis | Ruthenium complexes (e.g., [RuClH(CO)(PPh3)3]) | researchgate.net |
| Elimination | Strong, hindered bases | Strong bases (e.g., potassium tert-butoxide) | quimicaorganica.orgorganic-chemistry.org |
Transprotection and Transacylation Reactions
Conversion of Allyloxycarbonyl to Other Carbamates via Silyl Intermediates
The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in peptide chemistry. sigmaaldrich.comthaiscience.info Its utility stems from its stability under both acidic and basic conditions, while being readily removable under mild, neutral conditions using a palladium(0) catalyst. thaiscience.infoelsevierpure.com This orthogonal reactivity allows for selective deprotection without affecting other common protecting groups like Boc or Fmoc. sigmaaldrich.com
The conversion of an Alloc-protected amine to a different carbamate (B1207046) can be achieved in a one-pot procedure involving a silyl intermediate. This transprotection strategy leverages the clean deprotection of the Alloc group and subsequent in-situ functionalization of the liberated amine. While this compound itself is a silyl ether, the principle involves the use of silylating agents to temporarily protect the amine or activate other reactants in the conversion process.
Palladium-Catalyzed Deprotection: The process begins with the palladium(0)-catalyzed cleavage of the Alloc group. A π-allyl palladium complex is formed, and in the presence of a suitable scavenger (such as dimedone, N,N'-dimethylbarbituric acid, or phenylsilane), the allyl group is transferred, releasing the free amine. nih.govacs.org
Formation of a Silyl Intermediate: The newly formed amine can be trapped with a silylating agent, such as a chlorosilane. Silyl groups are commonly used to protect amines and other functional groups containing active hydrogens. tcichemicals.comresearchgate.net This in-situ protection forms a silylated amine intermediate.
Reaction with a Carbamoylating Agent: The silyl intermediate then reacts with a suitable electrophile to form the new carbamate. For instance, reaction with a chloroformate or another activated carbonate derivative would yield the desired carbamate product.
A palladium-catalyzed transprotection of Alloc-protected amines has been shown to be an efficient one-pot method for forming amides and dipeptides. acs.org This concept extends to the formation of other carbamates. The use of silyl intermediates in such transformations is advantageous as silylating agents are highly reactive and the byproducts are often volatile or easily removed. gelest.com
The table below outlines the key steps and reagents in the conversion of an Alloc-protected amine to a different carbamate, highlighting the role of the palladium catalyst and the conceptual involvement of a silyl intermediate.
| Step | Process | Typical Reagents | Ref |
| 1 | Alloc Deprotection | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | nih.gov |
| 2 | Amine Trapping/Activation (as silyl intermediate) | Silylating Agent (e.g., R₃SiCl) | tcichemicals.comresearchgate.net |
| 3 | New Carbamate Formation | Acylating agent (e.g., R-OCOCl) | rsc.org |
Mechanistic Investigations of Allyloxy Tert Butyldimethylsilane Transformations
Computational Chemistry Studies
Computational chemistry has emerged as a powerful tool for understanding the nuanced details of reaction mechanisms involving allyloxy-tert-butyldimethylsilane. By modeling the system at a molecular level, it is possible to gain insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has been instrumental in mapping out the potential energy surfaces of reactions involving silyl-protected allyl alcohols. These calculations allow for the identification and characterization of transition state structures, which are the highest energy points along the reaction coordinate. By determining the geometries and energies of these fleeting species, researchers can predict the feasibility of a proposed mechanistic step and understand the factors that control selectivity. researchgate.netresearchgate.net
For instance, in the context of allylic C-H activation reactions, DFT calculations have been employed to evaluate the free energy changes associated with different reaction pathways. researchgate.net These studies often reveal the intricate balance of electronic and steric effects that dictate the preferred course of the reaction. The calculations can pinpoint the most favorable transition state, providing a rationale for the observed product distribution. researchgate.net Furthermore, DFT can be used to compute the activation energies for various elementary steps, offering a quantitative measure of the kinetic barriers involved. nih.gov
A critical aspect of these studies is the choice of the functional and basis set, which must be carefully selected to accurately describe the electronic structure of the system. nih.gov The Solvation Model based on Density (SMD) is often incorporated to account for the influence of the solvent on the reaction energetics. nih.gov
Table 1: Representative DFT Calculation Parameters
| Parameter | Description |
| Functional | M06-2X, B3LYP-D3(BJ) |
| Basis Set | 6-31+G**, cc-pVDZ |
| Solvation Model | SMD (Solvation Model based on Density) |
| Software | Gaussian 09 |
This table is for illustrative purposes and specific parameters may vary between studies.
The reaction environment plays a crucial role in the outcome of many organometallic transformations. Computational models are employed to understand the influence of the solvent on the stability of reactants, intermediates, and transition states. Implicit solvation models, such as the SMD model, are commonly used to approximate the bulk solvent effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which can significantly alter the calculated energies.
In addition to bulk solvation, explicit solvent molecules can be included in the calculations to model specific interactions, such as hydrogen bonding, which can have a profound impact on the reaction mechanism. The aggregation state of organometallic reagents is another critical factor that can be investigated through computational modeling. Many organometallic species exist as dimers or higher-order aggregates in solution, and their reactivity can differ substantially from the monomeric form. DFT calculations can help to elucidate the most stable aggregation state under the reaction conditions and explore how this affects the catalytic cycle.
Spectroscopic and Isotopic Labeling Studies
Experimental techniques provide the necessary validation for the theoretical models and offer direct evidence for the proposed mechanistic pathways. Spectroscopic and isotopic labeling studies are particularly valuable in this regard.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a workhorse technique for monitoring the progress of organic reactions in real-time. rsc.org By taking aliquots from the reaction mixture at various time points and analyzing their ¹H NMR spectra, it is possible to track the disappearance of starting materials and the appearance of products. This provides valuable kinetic data and can help to identify the presence of any long-lived intermediates.
Isotopic labeling, particularly with deuterium (B1214612), is a powerful method for probing reaction mechanisms. nih.gov In the context of this compound transformations, deuterium can be strategically incorporated into the molecule to trace the fate of specific hydrogen atoms throughout the reaction. For example, by observing the position of the deuterium label in the product, it is possible to determine whether a particular C-H bond is broken during the reaction. ¹H NMR is used to detect the presence and location of deuterium, as the signal for the corresponding proton will be absent or reduced in intensity. nih.gov
Table 2: Application of ¹H NMR in Mechanistic Studies
| Technique | Application | Information Gained |
| Reaction Monitoring | Tracking concentration changes over time | Reaction kinetics, identification of intermediates |
| Deuterium Labeling | Following the path of hydrogen atoms | C-H bond activation, rearrangement pathways |
Kinetic studies are essential for understanding the factors that influence the rate of a reaction. youtube.com By systematically varying the concentrations of the reactants and catalysts and measuring the initial reaction rates, it is possible to determine the experimental rate law. youtube.com The rate law provides a mathematical expression that describes how the rate of the reaction depends on the concentration of each species. youtube.com
The order of the reaction with respect to each component in the rate law can provide valuable clues about the mechanism. youtube.com For example, if the reaction is found to be first-order in the catalyst, it suggests that a single molecule of the catalyst is involved in the rate-determining step. This information, when combined with the results from computational and spectroscopic studies, allows for the construction of a more complete and accurate picture of the reaction mechanism.
Elucidation of Proposed Intermediates and Catalytic Cycles
The ultimate goal of mechanistic investigations is to elucidate the complete catalytic cycle, including all the intermediates and elementary steps involved. For transformations involving this compound, a variety of intermediates have been proposed based on experimental and computational evidence.
In the context of transition metal-catalyzed reactions, common intermediates include π-allyl complexes, where the metal coordinates to the double bond of the allyl group. researchgate.net The formation of these complexes is often a key step in activating the allylic position for subsequent transformations. In oxidation reactions, radical intermediates, such as the tert-butylperoxy radical, have been implicated. nih.gov The existence of these radicals can be supported by trapping experiments or by the observation of characteristic side products. nih.gov
The catalytic cycle is a schematic representation that connects all the proposed intermediates in a closed loop. Each step in the cycle represents an elementary reaction, such as oxidative addition, reductive elimination, or ligand exchange. By piecing together the evidence from all the different mechanistic studies, a self-consistent catalytic cycle can be proposed that accounts for all the experimental observations.
Alkyl and Allyl Pathways in Alkene Isomerization
The isomerization of allylic ethers, including silyl (B83357) ethers like this compound, catalyzed by transition metal complexes, is generally understood to proceed through two primary mechanistic routes: the hydride pathway (also known as the alkyl pathway) and the π-allyl pathway.
The Hydride Pathway: This mechanism is common for catalysts based on metals like ruthenium and nickel. organic-chemistry.orgresearchgate.net The process is initiated by the formation of a metal-hydride species, [M-H], which is the active catalyst.
The key steps are:
Coordination: The catalyst coordinates to the double bond of the this compound.
Hydrometalation: The metal-hydride adds across the double bond. This addition can be either Markovnikov, forming a secondary alkyl-metal intermediate, or anti-Markovnikov, forming a primary alkyl-metal intermediate.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the metal center is eliminated and transferred back to the metal, reforming a metal-hydride and releasing the isomerized product, the propenyl silyl ether.
For this compound, anti-Markovnikov addition would lead to a primary alkyl-ruthenium intermediate. Subsequent β-hydride elimination from the adjacent carbon results in the formation of the desired silyl enol ether. This hydride addition-elimination sequence is a common mechanism for double bond migration. researchgate.net
The π-Allyl Pathway: This alternative mechanism involves the formation of a π-allyl metal complex. researchgate.net This pathway is distinct from the hydride route and is often considered for different types of catalysts or substrates.
The key steps are:
Coordination: The metal catalyst coordinates to the double bond of the substrate.
C-H Bond Activation: The catalyst activates a C-H bond on the carbon adjacent to the double bond (the allylic position), leading to the formation of a (π-allyl)metal-hydride intermediate.
Reductive Elimination: The hydride is transferred back to the π-allyl ligand, but at a different position (the terminal carbon), which results in the isomerized alkene product and regenerates the catalyst for the next cycle.
Deuterium labeling studies are often employed to distinguish between these pathways. For instance, a cobalt(I) complex was shown to isomerize terminal alkenes via a π-allyl mechanism, which is different from the alkyl mechanism followed by other Z-selective catalysts. researchgate.net
| Feature | Hydride (Alkyl) Pathway | π-Allyl Pathway |
|---|---|---|
| Active Catalyst | Metal-hydride complex [M-H] | Low-valent metal complex [M] |
| Key Intermediate | Alkyl-metal species | (π-allyl)metal-hydride species |
| Initial Step | Hydrometalation (addition of M-H to C=C) | Oxidative addition (allylic C-H activation) |
| Product Forming Step | β-Hydride elimination | Reductive elimination |
Role of Proton Transfer in Catalysis
While the core isomerization is often governed by the metal-catalyzed hydride or π-allyl pathways, proton transfer steps can be crucial, particularly in subsequent transformations or in catalytic systems involving Brønsted acids. organic-chemistry.org
In the context of this compound isomerization, the product is a silyl enol ether. Silyl enol ethers are versatile intermediates that can be hydrolyzed to form carbonyl compounds. This hydrolysis step is fundamentally a proton-transfer reaction. A nickel-hydride catalyzed isomerization of allyl ethers can be coupled with a Brønsted acid-induced hydrolysis, where the acid facilitates the cleavage of the O-C bond in the resulting enol ether. organic-chemistry.org The process involves the nickel-catalyzed migration of the double bond to form the enol ether intermediate, which is then protonated by an acid (e.g., p-toluenesulfonic acid), leading to hydrolysis and deprotection of the alcohol. organic-chemistry.org
Isomerization: The transition metal catalyst (e.g., Ni-H) converts the allyl ether to an enol ether.
Protonation: A proton source (Brønsted acid) protonates the enol ether at the carbon-carbon double bond.
Hydrolysis: The resulting oxonium ion is attacked by water, leading to the cleavage of the silyl group and formation of an enol, which tautomerizes to the final aldehyde or ketone product.
Stereoelectronic Control and Selectivity Determinants
Stereoelectronic effects play a significant role in determining the rate and selectivity of transition metal-catalyzed reactions, including the isomerization of allylic systems like this compound. rsc.org These effects relate to how the spatial arrangement of orbitals influences the reaction's energetics.
A key factor is the conformation of the substrate upon coordination to the metal center. For reactions involving an oxidative addition step, such as the formation of a π-allyl complex or interaction with the catalyst prior to hydride transfer, the orientation of the bond being broken relative to the π-system of the double bond is critical. rsc.org In studies on conformationally restricted allylic alcohols, it was demonstrated that the rate of metal-catalyzed reactions depends heavily on the alignment of the C-O bond with the p-orbitals of the C=C bond. rsc.org
For the isomerization of this compound, the efficiency of the catalytic cycle can be influenced by:
Ground-State Conformation: The steric bulk of the tert-butyldimethylsilyl group influences the preferred conformation of the molecule, which in turn affects how it docks with the catalyst.
Transition State Geometry: The stereochemical course of the reaction is often determined by the geometry of the transition state (e.g., chair-like or boat-like), which seeks to minimize steric repulsions and maximize favorable orbital overlap. wikipedia.org In some isomerizations, a subtle "stereoelectronic gating mechanism" can endow directionality to the process, where the orbital arrangement in the product is electronically mismatched for the reverse reaction, thus preventing equilibrium and favoring the desired isomer. nih.gov
The choice of metal catalyst and its associated ligands is a primary determinant of selectivity. Ligands modify the steric and electronic environment of the metal center, influencing which isomerization pathway (hydride vs. π-allyl) is favored and controlling the E/Z selectivity of the resulting propenyl silyl ether. For example, ruthenium complexes are well-known for catalyzing the isomerization of allylic compounds, and the selectivity is tuned by the phosphine (B1218219) or N-heterocyclic carbene ligands attached to the metal. nih.gov
| Factor | Influence on Selectivity (E/Z ratio) |
|---|---|
| Catalyst | The choice of metal (e.g., Ru, Ni, Co) and its oxidation state determines the dominant mechanistic pathway. researchgate.netrsc.org |
| Ligands | The steric bulk and electronic properties of ligands (e.g., phosphines) on the metal center control access to the catalytic site and influence transition state energies. |
| Substrate Conformation | The alignment of the C-O bond with the C=C π-system can affect the rate of catalyst coordination and subsequent steps. rsc.org |
| Reaction Conditions | Temperature and solvent can influence catalyst stability, solubility, and the position of equilibrium between isomers. |
Applications of Allyloxy Tert Butyldimethylsilane in Complex Molecule Synthesis
Role as an Intermediate in Natural Product Synthesis
Allyloxy-tert-butyldimethylsilane and its derivatives are fundamental intermediates in the total synthesis of natural products. The TBS-protected allyl alcohol motif is incorporated into advanced fragments that are later elaborated into complex natural structures. For instance, in the total synthesis of potent cytostatic agents like phorboxazole A, TBS-protected alcohol fragments are crucial. scispace.comrsc.org In these multi-step syntheses, the TBS ether serves to mask a reactive alcohol while other parts of the molecule undergo transformation. The protected primary alcohol can be revealed at a later, strategic point in the synthesis for further functionalization or to participate in cyclization reactions. scispace.comrsc.org The stability of the TBS group to a wide range of reagents, coupled with the unique reactivity of the allyl group, allows for its central role in building the carbon backbones of such architecturally complex molecules. organic-chemistry.org
Utility in Pharmaceutical and Medicinal Chemistry Synthetic Routes
In the realm of pharmaceutical and medicinal chemistry, this compound is widely recognized as a key pharmaceutical intermediate. ambeed.com Its utility lies in its capacity to introduce a protected allyl alcohol unit, which is a precursor to various functional groups found in bioactive molecules. The synthesis of phorboxazole B, a potent antitumor agent, showcases the importance of such building blocks. nih.gov Synthetic strategies for complex drug candidates often involve the coupling of multiple fragments, where one or more contains a TBS-protected alcohol. scispace.comnih.gov This approach allows for the construction of complex stereochemical arrays and the late-stage introduction of sensitive functionalities, streamlining the path to potential therapeutic agents.
Contributions to Stereoselective Synthesis
The allyl group of this compound is a versatile handle for creating new stereocenters. Methodologies leveraging this functionality have become powerful tools for the asymmetric synthesis of chiral molecules.
A significant application of intermediates derived from this compound is in the palladium-catalyzed asymmetric allylic alkylation (AAA) for the construction of all-carbon quaternary stereocenters. nih.gov The formation of these congested stereocenters is a considerable challenge in organic synthesis. In a typical sequence, a prochiral nucleophile attacks an allyl fragment, with the stereochemical outcome being dictated by a chiral ligand on the palladium catalyst. By using substrates derived from this compound, chemists can generate complex products containing a quaternary carbon atom with high enantioselectivity. nih.gov Furthermore, the isomerization-Claisen rearrangement sequence (discussed in 5.4.1) provides a powerful method for constructing stereogenic quaternary carbons by using a substituted allyl ether. organic-chemistry.org
The development of iridium-catalyzed olefin isomerization has enabled highly diastereoselective and enantioselective transformations using substrates like this compound. The isomerization of a diallyl ether, which can be formed from this compound, generates an allyl vinyl ether intermediate. nih.gov This intermediate can then undergo a nih.govnih.gov-sigmatropic rearrangement to produce γ,δ-unsaturated aldehydes with excellent diastereoselectivity. scispace.comnih.gov This method provides reliable access to syn-2,3-dialkyl-4-pentenal structures, which are valuable building blocks in organic synthesis. The stereochemical outcome is controlled by the geometry of the chair-like transition state of the Claisen rearrangement. organic-chemistry.orgnih.gov
Integration into Tandem and Cascade Reactions
The structure of this compound is ideally suited for use in powerful tandem and cascade reactions, where multiple bonds are formed in a single operation. This streamlines synthetic pathways, increasing efficiency.
A premier example of a tandem reaction involving this structural motif is the Iridium-Catalyzed Olefin Isomerization–Claisen Rearrangement. nih.gov This powerful sequence transforms readily available diallyl ethers into stereochemically rich γ,δ-unsaturated aldehydes. scispace.comnih.gov
The process begins with the highly selective isomerization of one of the allyl groups in a diallyl ether into a (Z)-propenyl ether using a cationic iridium catalyst, such as [Ir(cod)Cl]₂ activated by hydrogen. This generates a reactive allyl vinyl ether in situ. Upon gentle heating, this intermediate undergoes a thermal nih.govnih.gov-sigmatropic Claisen rearrangement. The reaction proceeds through a highly ordered, chair-like transition state, which translates the (Z)-geometry of the vinyl ether into a syn-relationship between the two newly formed stereocenters in the aldehyde product with exceptional fidelity. organic-chemistry.orgnih.gov
| Substrate (Diallyl Ether) | Catalyst System | Conditions | Product (γ,δ-Unsaturated Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield |
|---|---|---|---|---|---|
| Bis(2-methylallyl) ether | [Ir(cod)Cl]₂, H₂ | 1. Isomerization 2. Thermolysis | 2,3-dimethyl-4-pentenal | >95:5 | High |
| Bis(cinnamyl) ether | [Ir(cod)Cl]₂, H₂ | 1. Isomerization 2. Thermolysis | 2,3-diphenyl-4-pentenal | >95:5 | High |
| Allyl (2-methylallyl) ether | [Ir(cod)Cl]₂, H₂ | 1. Isomerization 2. Thermolysis | 3-methyl-4-pentenal | N/A | High |
This table summarizes representative results for the iridium-catalyzed olefin isomerization-Claisen rearrangement sequence, demonstrating high diastereoselectivity. Data is based on findings from related studies. organic-chemistry.orgnih.gov
This tandem strategy represents a highly efficient method for the stereocontrolled synthesis of acyclic structures containing contiguous stereocenters, which are common motifs in polyketide natural products. nih.gov
Asymmetric Quaternary Carbon Construction via Rearrangements
The creation of asymmetric all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms, with a specific three-dimensional arrangement—is a significant challenge in organic synthesis. nih.gov These motifs are present in a wide array of complex natural products. nih.gov One powerful strategy to construct these centers is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether. nih.gov
Research has demonstrated the utility of chiral-auxiliary-mediated Claisen rearrangements for this purpose. nih.govnih.gov In this approach, a substrate containing an allyloxy group is designed to undergo a thermal rearrangement with high stereoselectivity. This compound can serve as a key building block for preparing the necessary precursors, such as β-(allyloxy)acrylate derivatives. The tert-butyldimethylsilyl (TBDMS) group functions as a robust protecting group for the allylic alcohol, which is later deprotected to reveal the final product.
The general process involves the reaction of a chiral auxiliary-containing molecule with an allyl alcohol derivative to form the rearrangement precursor. Heating this precursor induces the rsc.orgrsc.org-sigmatropic shift, forming a new carbon-carbon bond and establishing the quaternary stereocenter with a high degree of stereocontrol, dictated by the chiral auxiliary. nih.govdoaj.org The use of silyl (B83357) ethers like this compound is advantageous due to their stability and the mild conditions under which the silyl group can be removed.
Table 1: Asymmetric Claisen Rearrangement for Quaternary Carbon Construction
| Step | Description | General Structure |
|---|---|---|
| 1. Substrate Synthesis | An allylic alcohol (potentially derived from deprotection of this compound) is attached to a vinyl ether bearing a chiral auxiliary (Aux*). | |
| 2. Claisen Rearrangement | The substrate undergoes a thermal rsc.orgrsc.org-sigmatropic rearrangement. |
| 3. Product Formation | A new C-C bond is formed, creating an all-carbon quaternary stereocenter with high diastereoselectivity. | |
This table illustrates a generalized scheme based on published methodologies. nih.govnih.gov
Building Block for Modified Carbohydrates and Glycoconjugates
Carbohydrates and their conjugates (glycoconjugates) play crucial roles in numerous biological processes. Their chemical synthesis and modification are essential for studying their function and developing new therapeutics. nih.govnih.gov this compound is a valuable reagent in this field due to its bifunctional nature.
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions in carbohydrate chemistry. nih.gov Its steric bulk can influence the stereochemical outcome of glycosylation reactions, directing incoming electrophiles to the less hindered face of the sugar ring. nih.gov This allows for precise control over the formation of glycosidic bonds.
Simultaneously, the allyl group serves two primary purposes. First, it is a stable protecting group for hydroxyls that can be removed under specific, mild conditions (typically using palladium catalysts), orthogonal to the removal of many other protecting groups like silyl ethers. Second, the allyl group's double bond acts as a functional handle for further chemical transformations. universiteitleiden.nl This is particularly useful in the synthesis of glycoconjugates, where the allyl group can be modified—for example, via olefin metathesis, epoxidation, or hydroboration-oxidation—to link the carbohydrate to peptides, lipids, or other molecules. nih.govuniversiteitleiden.nl
The use of this compound allows for the introduction of a protected allyl ether onto a carbohydrate scaffold in a single step. This streamlines synthetic routes by installing both a versatile functional group (allyl) and a temporary protecting group (TBDMS) that can be selectively removed later.
Table 2: Application in Carbohydrate Modification
| Feature of this compound | Role in Synthesis | Example Application |
|---|---|---|
| TBDMS Group | Bulky protecting group for hydroxyls. | Directing stereoselective glycosylation reactions. nih.gov |
| Allyl Group | Orthogonal protecting group for hydroxyls. | Selective deprotection in multi-step syntheses. |
| Allyl Group | Functional handle for further reactions. | Linking carbohydrates to other biomolecules to form glycoconjugates. universiteitleiden.nl |
Synthesis of Chiral Ligands and Amine Derivatives
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. buchler-gmbh.com A related silyl amine, N-Allyl-N-tert-butyldimethylsilylamine, has been successfully used in the chiral ligand-controlled asymmetric conjugate addition to produce chiral amino acid derivatives. rsc.org This reaction generates β-allylaminoalkanoates with high enantioselectivity. The allyl group on the nitrogen is crucial for the reaction's success and can be easily removed in a subsequent step to afford the primary β-aminoalkanoate. rsc.org
This methodology highlights the synthetic utility of the "allyl-heteroatom-silyl" motif. The silyl group facilitates the reaction, while the allyl group is incorporated into the product and can be retained or removed as needed. By analogy, this compound can be used as a precursor to chiral ethers and alcohols that are components of chiral ligands. For instance, the allyloxy moiety can be incorporated into a ligand scaffold, where the double bond might coordinate to a metal center or be used for subsequent functionalization.
Furthermore, the synthesis of allylic amines is a topic of significant research interest. incatt.nl While direct use of this compound for amination is less common, the strategic principles are related. The allyl group is a key functional component in many target molecules. The chemistry developed for nitrogen analogues provides a blueprint for how the oxygen-containing compound could be employed in the synthesis of chiral building blocks, including chiral alcohols (after deallylation) or more complex ethers that could be part of a larger ligand structure. researchgate.net The Trost ligands, for example, are a class of C2-symmetric ligands widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) to form various carbon-heteroatom bonds, including C-N and C-O bonds, with high enantioselectivity. sigmaaldrich.com
Table 3: Synthesis of Amine Derivatives Using a Related Silyl Amine
| Reactants | Catalyst/Ligand System | Product | Enantioselectivity |
|---|---|---|---|
| Lithium N-allyl-N-(tert-butyldimethylsilyl)amide + tert-butyl alkenoates | Chiral Lithium Amide Complex | 3-Allylaminoalkanoates | High |
This table is based on the reported synthesis using the nitrogen analogue of this compound. rsc.org
Catalysis and Allyloxy Tert Butyldimethylsilane Chemistry
Design and Development of Catalytic Systems for Transformations of Allyloxy-tert-butyldimethylsilane
The transformation of this compound into more complex molecules is heavily reliant on the design and development of suitable catalytic systems. Both homogeneous and heterogeneous catalysts have been explored, each offering distinct advantages in terms of activity, selectivity, and practicality.
Homogeneous catalysts, which operate in the same phase as the reactants, are paramount in many transformations of this compound. A prominent example is the palladium-catalyzed silyl-Heck reaction, which converts terminal alkenes like this compound into valuable allylsilane products. nih.govnih.gov These reactions typically employ a soluble palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical; for instance, monodentate phosphine ligands are often used, and the active Pd(0) catalyst is generated in situ from the Pd(II) precursor. libretexts.org
Initial studies identified tBuPPh₂ as an effective ligand for the silylation of alkenes with Me₃Si-I. nih.gov Further development led to more advanced systems. The catalytic cycle involves the oxidative addition of a silicon-halogen bond to a low-valent palladium complex, followed by migratory insertion of the alkene (this compound) and subsequent β-hydride elimination to yield the allylsilane product. nih.gov
Beyond palladium, other transition metals are used for different transformations. High-oxidation-state oxometal complexes, particularly those of rhenium, can catalyze the nih.govorganic-chemistry.org-transposition of allylic silyl (B83357) ethers, which is a synthetically useful isomerization process. rsc.org This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement and can achieve high chirality transfer, highlighting the versatility of homogeneous catalysis in manipulating this class of substrates. rsc.org
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards developing heterogeneous and immobilized catalysts. These systems, where the catalyst resides in a different phase from the reactants, offer easier product purification and the potential for continuous flow processes.
For allylic functionalization reactions analogous to those involving this compound, several immobilized systems have proven effective. One approach involves anchoring a catalyst onto a solid support. For example, a cationic (π-allyl)Iridium complex has been immobilized on an anionic silica (B1680970) gel support via cation exchange for use in asymmetric allylic aminations. nih.gov This supported catalyst not only facilitated recycling but also exhibited enhanced activity compared to its homogeneous counterpart, completing up to 43 consecutive runs. nih.gov Similarly, copper complexes immobilized on coal-bearing kaolin (B608303) have been developed for the synthesis of allylic esters through C(sp³)–H bond activation. nih.gov
Enzymes also serve as effective immobilized catalysts. Lecitase™ Ultra, a lipase, has been immobilized on various supports, such as agarose (B213101) activated with cyanogen (B1215507) bromide, to catalyze the enantioselective transesterification of racemic allyl alcohols. mdpi.com This biocatalyst demonstrates high activity, enantioselectivity, and operational stability, allowing for its reuse across multiple reaction cycles. mdpi.com For Heck reactions, palladium can be immobilized on supports like aminopropyl-functionalized siliceous mesocellular foam (MCF) or as part of a water-soluble system with a cationic 2,2′-bipyridyl ligand, enabling catalyst reuse. nih.govmdpi.com
Table 1: Examples of Heterogeneous/Immobilized Catalytic Systems for Allylic Transformations
| Catalyst System | Support/Immobilization Method | Reaction Type | Key Finding | Reference |
| Cationic (π-allyl)Ir complex | Anionic silica gel (cation exchange) | Asymmetric allylic amination | Enhanced activity vs. homogeneous catalyst; reusable for 43 runs. | nih.gov |
| Copper complexes | Coal-bearing kaolin | Allylic ester synthesis | Catalyst is easily recoverable and retains activity over five cycles. | nih.gov |
| Lecitase™ Ultra (Lipase) | Agarose with cyanogen bromide (LU-CNBr) | Enantioselective transesterification | High operational stability; reusable for three cycles without loss of efficiency. | mdpi.com |
| Palladium(II) | Aminopropyl-functionalized MCF | Cycloisomerization | Heterogeneous catalyst allows for separation, but deactivation was observed. | nih.gov |
| PdCl₂(NH₃)₂ / Cationic 2,2′-bipyridyl | Water-soluble system | Double Mizoroki-Heck Reaction | Aqueous catalyst phase can be separated by extraction and reused. | mdpi.com |
Rational Design of Catalysts for Enhanced Reactivity, Selectivity, and Atom Economy
A prime example is the development of a second-generation catalyst for the palladium-catalyzed silyl-Heck reaction. nih.govorganic-chemistry.org The first-generation system using the ligand tBuPPh₂ suffered from a competing side reaction: the isomerization of the starting terminal alkene into a less reactive internal alkene. nih.gov This side reaction lowered the yield of the desired allylsilane and complicated purification.
Through rational design, a new ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, was developed. nih.gov The design hypothesis was that a more sterically bulky and electron-rich ligand would favor the desired catalytic cycle. organic-chemistry.org The steric bulk helps to accommodate the large Me₃Si group during the reaction, while the electron-rich nature of the phosphine is thought to accelerate the oxidative addition step. nih.gov The results were a near-complete suppression of alkene isomerization, leading to significantly improved yields and simplified product purification. nih.govorganic-chemistry.org This new catalyst system also demonstrated broad functional group compatibility. organic-chemistry.org
Table 2: Ligand Performance in the Silyl-Heck Reaction
| Ligand | Catalyst System | Yield of Allylsilane (%) | Key Outcome | Reference |
| tBuPPh₂ (First-Generation) | Pd₂(dba)₃ / Ligand | Moderate (variable) | Significant starting material isomerization observed. | nih.gov |
| bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (Second-Generation) | Pd₂(dba)₃ / Ligand | 98% (for model substrate) | Nearly complete suppression of alkene isomerization, vastly improved yield. | nih.govorganic-chemistry.org |
This targeted approach not only provides a more efficient synthetic method but also deepens the mechanistic understanding of the reaction, illustrating how tuning the steric and electronic properties of a ligand can overcome key challenges in reactivity and selectivity. organic-chemistry.org
Studies on Catalyst Stability, Deactivation, and Regeneration
The long-term stability and potential for deactivation of catalysts are critical considerations for practical and industrial applications. A catalyst may lose its activity over time through various mechanisms, such as reduction of the active metal center, ligand degradation, or leaching from a support.
In palladium-catalyzed reactions relevant to this compound chemistry, a common deactivation pathway is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles or aggregates. nih.gov A detailed study on a heterogeneous Pd(II) catalyst used for the cycloisomerization of acetylenic acids provided experimental evidence for this process. Using in situ X-ray absorption spectroscopy, researchers confirmed that the deactivation was primarily caused by the reduction of Pd(II) to metallic palladium, a process promoted by additives like triethylamine. nih.gov
Crucially, understanding the deactivation mechanism enables the development of regeneration protocols. In the same study, it was found that the activity of the deactivated catalyst could be restored by treating it with an oxidant like benzoquinone (BQ). nih.gov The benzoquinone re-oxidizes the inactive Pd(0) back to the active Pd(II) state, allowing the catalyst to be recycled. This led to an improved catalytic protocol where the addition of BQ before the reaction effectively suppressed the deactivation process. nih.gov In the context of the classic Heck reaction, the regeneration of the active Pd(0) catalyst from the L₂PdHX complex formed after β-hydride elimination is typically achieved by the addition of a base, such as a trialkylamine or an inorganic salt. libretexts.org
Synergistic Effects in Catalysis (e.g., Solvent-Catalyst Interactions)
Synergistic catalysis, where multiple components of a reaction system work in concert to achieve an outcome that is superior to the sum of the individual parts, is an emerging frontier in catalyst design. This can involve the interplay between two distinct catalysts or, more commonly, between a catalyst and the solvent or an additive.
A powerful example of a solvent-catalyst synergistic paradigm has been reported for aerobic allylic C-H functionalization, a transformation class applicable to substrates like this compound. nih.govchemrxiv.org Researchers developed a system using a palladium catalyst in conjunction with hydroquinone (B1673460) in a green solvent medium of ethanol (B145695) and water. nih.gov This system demonstrated unparalleled efficiency for allylic alkylation and amination under ambient conditions (room temperature and air). chemrxiv.org
The synergy arises from several factors. The green solvent system (ethanol/water) is not merely an inert medium; it plays an active role in maintaining the activity of the hydroquinone co-catalyst, which is essential for the aerobic catalytic cycle. nih.gov Control experiments showed that the reaction was completely suppressed in the absence of either the hydroquinone or oxygen. nih.gov This integrated approach, combining solvent engineering with cooperative catalysis, eliminates the need for wasteful stoichiometric oxidants and hazardous organic solvents, creating a highly sustainable and efficient platform for allylic functionalization. nih.govchemrxiv.org
Table 3: Synergistic Effect of Solvent and Co-catalyst in Allylic C-H Alkylation
| Catalyst System | Solvent | Co-catalyst | Atmosphere | Yield | Reference |
| Pd(PPh₃)₄ | Ethanol | 2,6-DMHQ | Air | >99% | nih.gov |
| Pd(PPh₃)₄ | Water | 2,6-DMHQ | Air | >99% | nih.gov |
| Pd(PPh₃)₄ | Ethanol | None | Air | No Reaction | nih.gov |
| None | Ethanol | 2,6-DMHQ | Air | No Reaction | nih.gov |
| Pd(PPh₃)₄ | Ethanol | 2,6-DMHQ | N₂ (No O₂) | No Reaction | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Transformations of Allyloxy-tert-butyldimethylsilane
The chemical reactivity of this compound is a fertile ground for new discoveries. Beyond its use as a protecting group, its allyl and silyl (B83357) ether moieties offer dual functionality for innovative chemical transformations.
Recent research has demonstrated the isomerization of this compound into its corresponding silyl enol ether, (E)-tert-butyl dimethyl(prop-1-enyloxy)silane, using ruthenium hydride complexes. escholarship.org Another significant advancement is the highly Z-selective isomerization using sodium diisopropylamide (NaDA) in tetrahydrofuran (B95107) (THF). acs.org This reaction's mechanism is sensitive to steric effects and proceeds via an intramolecular proton transfer. acs.org Furthermore, rhodium-catalyzed hydroformylation has been successfully applied to this substrate, showcasing its potential for creating chiral aldehydes. wisc.eduacs.org
Detailed research findings on key transformations are summarized below:
| Transformation | Catalyst/Reagent | Product | Key Finding | Reference |
|---|---|---|---|---|
| Isomerization | Ruthenium Hydride Complex (H2Ru(PPh3)4) | (E)-tert-butyl dimethyl(prop-1-enyloxy)silane | Demonstrates the conversion of an allyl silyl ether to a silyl enol ether. | escholarship.org |
| Isomerization | Sodium Diisopropylamide (NaDA) in THF | (Z)-prop-1-enyloxy-tert-butyldimethylsilane | Achieves high Z-selectivity through an intramolecular proton transfer mechanism. | acs.org |
| Asymmetric Hydroformylation | Rhodium complex with Bisdiazaphospholane ligands | Chiral formyl products | Enables state-of-the-art performance with high enantioselectivity (>90% ee) and regioselectivity. | acs.orgnih.gov |
| 1,4-Elimination | Sodium Diisopropylamide (NaDA) in THF (with substituted allyl ethers) | Volatile alkenes | Substituents on the allyl group can lead to elimination as a competing pathway to isomerization. | acs.org |
Future work will likely focus on discovering new catalytic systems to control the stereochemical outcomes of these and other transformations, as well as exploring cycloadditions and other reactions involving the allyl double bond.
Integration into Flow Chemistry and Continuous Processing
The integration of this compound into continuous flow manufacturing processes represents a significant step towards safer, more efficient, and scalable chemical production. Flow chemistry is particularly advantageous for handling hazardous reagents and for precise control over reaction parameters.
Research into the asymmetric hydroformylation of this compound has highlighted the potential of flow reactors. wisc.edu Specifically, bisdiazaphospholane catalysts immobilized on resin supports have been used in plug flow reactors. wisc.edu This approach is especially beneficial for reactions requiring high pressures of dangerous gases like carbon monoxide and hydrogen, making them more feasible for smaller, multi-purpose laboratories. wisc.edu While the activity of these immobilized catalysts can be three to four times slower than their homogeneous counterparts, they offer the crucial advantages of recyclability and minimal rhodium leaching, which ultimately leads to higher productivity and a more sustainable process. wisc.edu
Advancements in Asymmetric Catalysis Utilizing this compound as a Substrate
This compound has emerged as a valuable substrate in the field of asymmetric catalysis, which aims to produce specific chiral molecules. escholarship.org Its use in rhodium-catalyzed asymmetric hydroformylation (AHF) is a prime example of its utility. wisc.eduwgtn.ac.nz
The key to success in these reactions lies in the design of chiral ligands. Researchers have developed and screened libraries of bis-3,4-diazaphospholane ligands to find the optimal catalyst for the hydroformylation of this compound. acs.orgnih.gov Through careful manipulation of the ligand structure and reaction conditions, scientists have achieved state-of-the-art results, with enantiomeric excesses (ee) of 90% or higher, along with good regioselectivity and high turnover rates. acs.orgnih.gov
| Catalyst System | Substrate | Reaction | Significance | Reference |
|---|---|---|---|---|
| Rh-bisdiazaphospholane | This compound | Asymmetric Hydroformylation | Achieved >90% enantiomeric excess (ee) and high regioselectivity by screening a library of ligands. | acs.orgnih.gov |
| Immobilized Rh-bisdiazaphospholane on Tentagel resin | This compound | Asymmetric Hydroformylation in Flow Reactor | Catalyst can be recycled without loss of selectivity and with minimal metal leaching, increasing overall productivity. | wisc.edu |
Future research will likely pursue the development of even more selective and active catalysts, potentially expanding the scope of asymmetric transformations applicable to this substrate.
Computational Design and Predictive Modeling for New Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex mechanisms of its reactions.
In the study of NaDA-mediated isomerization, DFT computations revealed a nuanced interplay between sodium coordination, steric bulk, and solvation. acs.org The calculations showed a strong preference for a transition state leading to the Z-isomer, which was stabilized by a Na–O interaction, explaining the high selectivity observed experimentally. acs.org These models can computationally trace the reaction pathway, showing, for instance, how the bond between sodium and the amide nitrogen stretches as the proton is transferred to the allyl anion. acs.org Furthermore, stereoelectronic maps have been used to rationalize the opposing enantiopreferences observed in the hydroformylation of related substrates. acs.orgnih.gov
These computational insights are invaluable for moving beyond empirical screening and toward the rational design of new catalysts and reaction conditions with predictable outcomes.
Applications in Advanced Materials Science
The unique structure of this compound makes it an interesting candidate for the development of advanced materials. Its potential inclusion in polymer and composite formulations is an active area of investigation.
One study noted that this compound, along with similar silyl ethers, did not polymerize under specific conditions using certain metallocene catalysts, which is an important finding for defining its processing limitations. vdoc.pub However, its potential has been recognized elsewhere. In the field of microelectronics, this compound has been listed as a potential monomeric diluent in compositions designed for filling high aspect ratio vertical interconnect access (via) holes. i.moscow Such applications are critical for the manufacturing of next-generation integrated circuits.
Future research in this area may explore its incorporation into silicon-containing polymers, surface modification agents, or as a component in hybrid organic-inorganic materials.
Q & A
Q. What are the standard synthetic routes for preparing allyloxy-tert-butyldimethylsilane, and how can purity be verified?
this compound is typically synthesized via silylation of allyl alcohol using tert-butyldimethylsilyl (TBS) chloride in the presence of a base like imidazole. For example, analogous methods for bromoethoxy-TBS derivatives involve refluxing in anhydrous dichloromethane under inert conditions . Post-synthesis, purity is assessed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) can confirm yield and purity by integrating characteristic peaks (e.g., allylic protons at δ 5.2–5.8 ppm and TBS methyl groups at δ 0.1–0.2 ppm) .
Q. How can researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Allylic protons appear as a multiplet (~δ 5.2–5.8 ppm), while TBS methyl groups resonate as singlets (~δ 0.1 ppm). ¹³C NMR confirms the silyl ether linkage (C-O-Si at ~δ 60–70 ppm) .
- FT-IR : A strong Si-O-C stretch near 1100 cm⁻¹ and absence of OH stretches (~3200–3600 cm⁻¹) confirm successful silylation.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 172 (C₉H₂₀OSi⁺) .
Q. What are common reaction pathways involving this compound in organic synthesis?
This compound is widely used as a protecting group for alcohols and as a precursor in cross-coupling reactions. For instance:
- Protection : Reacts with alcohols under basic conditions to form stable silyl ethers .
- Isomerization : Sodium diisopropylamide (NaDA) in THF induces allylic proton shifts, monitored via ¹H NMR to track deuterium incorporation (<20% in Z-isomers, suggesting intramolecular pathways) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in allyloxy-TBS isomerization data?
Discrepancies in deuterium incorporation during isomerization (e.g., <20% in Z-4c ) may arise from competing intra- vs. intermolecular pathways. To resolve this:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
- Computational Modeling : Density functional theory (DFT) calculations can map transition states (e.g., Na–N bond elongation to ~3.5 Å during proton transfer ).
- Variable-Temperature NMR : Track isomer distribution at different temperatures to infer activation parameters.
Q. What experimental design optimizes allyloxy-TBS participation in palladium-catalyzed cross-couplings?
Key factors include:
- Catalyst Selection : Bis(triphenylphosphine)palladium(II) dichloride is effective for Suzuki-Miyaura couplings .
- Solvent and Base : Use anhydrous THF or DMF with Cs₂CO₃ to prevent desilylation.
- Monitoring : In situ GC-MS or ¹⁹F NMR (if fluorinated substrates are used) tracks reaction progress .
Q. How can computational methods validate allyloxy-TBS reaction mechanisms?
- DFT Calculations : Model transition states (e.g., NaDA-mediated proton transfer) to confirm intramolecular pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF polarity) on reaction kinetics.
- Natural Bond Orbital (NBO) Analysis : Identify stabilizing interactions (e.g., hyperconjugation in allylic anions) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (required due to flammability and irritant properties) .
- Air-Sensitive Techniques : Use Schlenk lines or gloveboxes for reactions under inert atmospheres .
- Waste Disposal : Collect silyl-containing waste separately for professional treatment to avoid environmental contamination .
Q. How can researchers address low yields in allyloxy-TBS deprotection reactions?
- Acid Selection : Fluoride-based reagents (e.g., TBAF in THF) are standard, but over-stoichiometric amounts may degrade products.
- Kinetic Monitoring : Use ¹H NMR to optimize reaction time and minimize side reactions.
- Alternative Deprotection : Explore buffered HF-pyridine for milder conditions .
Methodological Notes
- Contradictory Data : Cross-validate results using multiple techniques (e.g., NMR, MS, and computational models) .
- Safety Documentation : Follow hazard analysis frameworks (e.g., Prudent Practices in the Laboratory) for risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
